![molecular formula C20H20N4O5S B2861737 N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 501352-03-0](/img/structure/B2861737.png)
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C20H20N4O5S and its molecular weight is 428.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, synthesis, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure comprising an oxadiazole moiety linked to a pyrrolidine sulfonamide and a methoxyphenyl group. The synthesis typically involves multi-step reactions starting from 2-methoxybenzohydrazide, leading to the formation of the oxadiazole ring through cyclization reactions.
Synthetic Route
- Formation of Hydrazone : 2-methoxybenzohydrazide is reacted with methyl 4-formylbenzoate.
- Cyclization : The hydrazone undergoes cyclization to form the oxadiazole.
- Final Product Formation : Treatment with hydrazine hydrate yields the target compound in high yield.
Anticancer Activity
Recent studies indicate that compounds containing the oxadiazole structure exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including inhibition of anti-apoptotic proteins like Bcl-2.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound against several cancer cell lines. The results showed:
- IC50 Values : The compound exhibited IC50 values ranging from 10 to 30 µM against A-431 and Jurkat cell lines.
- Mechanism : Molecular dynamics simulations indicated interactions with Bcl-2 protein, suggesting a mechanism involving disruption of apoptotic signaling pathways.
Antimicrobial Activity
The compound also demonstrates notable antimicrobial activity. Studies have shown that derivatives of oxadiazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
Compound | Target Bacteria | MIC (µg/mL) | Reference |
---|---|---|---|
A | Staphylococcus aureus | 3.12 | |
B | Escherichia coli | 12.5 | |
C | Pseudomonas aeruginosa | 6.25 |
Anticonvulsant Activity
Some derivatives of the compound have been investigated for anticonvulsant properties. For instance, modifications to the pyrrolidine ring have shown enhanced efficacy in animal models.
Table 2: Anticonvulsant Activity Results
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components:
- Oxadiazole Moiety : Essential for anticancer and antimicrobial activities.
- Pyrrolidine Ring : Modifications here can enhance anticonvulsant properties.
- Methoxy Group : Contributes to increased lipophilicity and bioavailability.
Proposed Mechanism (This is a placeholder; actual figures should be referenced from studies).
Properties
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S/c1-28-17-7-3-2-6-16(17)19-22-23-20(29-19)21-18(25)14-8-10-15(11-9-14)30(26,27)24-12-4-5-13-24/h2-3,6-11H,4-5,12-13H2,1H3,(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KARBKLYQCVTGCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.